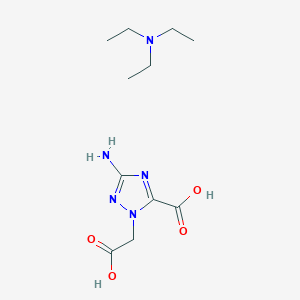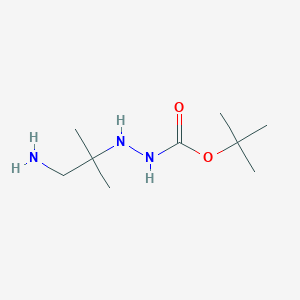
2-(1,5,3-Dithiazepan-3-yl)propanoic acid
Overview
Description
2-(1,5,3-Dithiazepan-3-yl)propanoic acid, commonly referred to as DTZP, is a chemical compound consisting of a rigid bicycle structure with a sulfur-sulfur bridge that is highly resistant to oxidation. Its IUPAC name is 3-(1,5,3-dithiazepan-3-yl)propanoic acid .
Synthesis Analysis
A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 h in high yields . This green procedure offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .Molecular Structure Analysis
The molecular weight of 2-(1,5,3-Dithiazepan-3-yl)propanoic acid is 207.3 g/mol. The InChI code is 1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) .Chemical Reactions Analysis
The multicomponent reaction of amino acids, formaldehyde, and 1,2-ethanedithiol affords 1,5,3-dithiazepanes derivatives . The reaction time was evaluated from 3 to 5 h .Physical And Chemical Properties Analysis
The physical form of 2-(1,5,3-Dithiazepan-3-yl)propanoic acid is a powder . It is highly resistant to oxidation.Scientific Research Applications
Green Synthesis in Organic Chemistry
The compound has been utilized in the green synthesis of novel (1,5,3-dithiazepan-3-yl)alkanoic acids through a multicomponent reaction involving amino acids, formaldehyde, and 1,2-ethanedithiol . This method is environmentally friendly as it occurs in water at room temperature, does not require a catalyst, and avoids the production of hazardous materials.
Precursor for Heterocycles in Drug Discovery
Due to its structure, 2-(1,5,3-Dithiazepan-3-yl)propanoic acid serves as a universal precursor in the synthesis of heterocycles, which are crucial in fine organic synthesis and drug discovery . Heterocycles are a foundational element in pharmaceuticals, and this compound’s role in their synthesis is significant.
Sorption Activity for Heavy Metals
Derivatives of 1,5,3-dithiazepanes, which can be synthesized from this compound, exhibit high sorption activity with respect to heavy metals such as silver (I) and palladium (II) . This property is valuable for applications in environmental remediation and recovery of precious metals.
Antifungal Activity
The compound has shown antifungal activity against pathogenic micromycetes . This application is particularly relevant in the development of new antifungal agents that can be used in medicine or agriculture.
Use in Pharmacological Industry
2-(1,5,3-Dithiazepan-3-yl)propanoic acid and its derivatives find applications in modern pharmacology . They can be used in the synthesis of various drugs, potentially offering therapeutic benefits.
Agricultural Applications
In agriculture, the compound can be used to protect plants from various diseases . Its role in the synthesis of agrochemicals that combat plant pathogens is an area of ongoing research and development.
properties
IUPAC Name |
2-(1,5,3-dithiazepan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c1-6(7(9)10)8-4-11-2-3-12-5-8/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOVQSYVKDJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CSCCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5,3-Dithiazepan-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)




![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)
![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)


